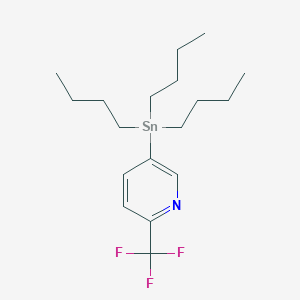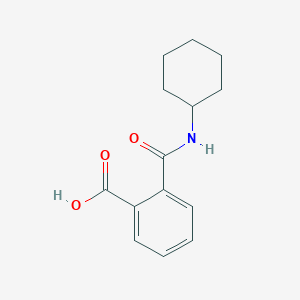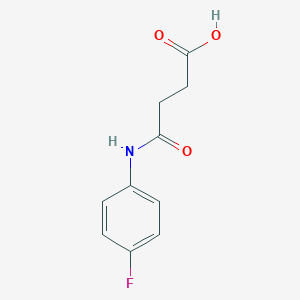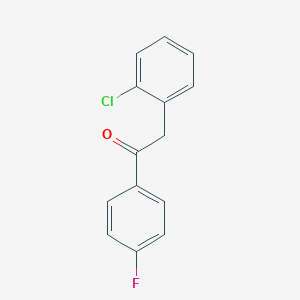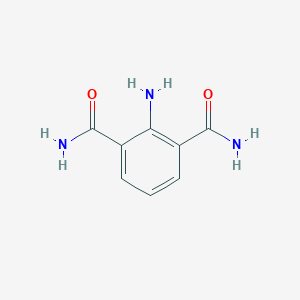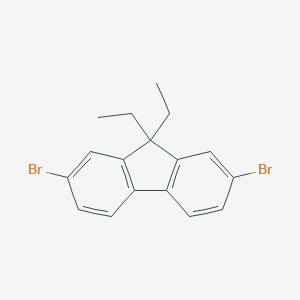
2,7-Dibromo-9,9-diéthylfluorène
Vue d'ensemble
Description
2,7-Dibromo-9,9-diethylfluorene is an organic compound with the chemical formula C17H16Br2. It is a pale yellow to yellow crystalline solid with a melting point of approximately 70-74 degrees Celsius . This compound is almost insoluble in water but can be dissolved in organic solvents such as ethanol and ether . It is relatively stable at room temperature and is used as an intermediate in organic synthesis and in the production of organic electronic devices such as organic light-emitting diodes and solar cells .
Applications De Recherche Scientifique
2,7-Dibromo-9,9-diethylfluorene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate to synthesize various organic compounds, including coordination compounds, fluorescent dyes, and conductive polymers.
Organic Electronics: The compound is utilized in the fabrication of organic electronic devices such as organic light-emitting diodes and solar cells.
Material Science: It serves as a precursor to organic semiconducting polymers used in organic photovoltaic devices and hole transport materials for organic light-emitting diodes.
Mécanisme D'action
Target of Action
2,7-Dibromo-9,9-diethylfluorene is primarily used as a precursor in the synthesis of organic semiconducting polymers . These polymers are the primary targets of the compound and play a crucial role in the development of organic electronic devices .
Mode of Action
The compound interacts with its targets by serving as a template for the synthesis of these polymers . It is used in the preparation of conjugated polymers, such as poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are used in label-free DNA microarrays . The resulting changes include the formation of polymers with high photoluminescence and electroluminescent quantum efficiency .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic semiconducting polymers . The downstream effects include the production of polymers with potential applications in organic light-emitting devices (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Pharmacokinetics
Its molecular weight (38012 g/mol) and density (1.494 g/cm³) suggest that it may have low bioavailability due to its large size and high density.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of organic semiconducting polymers with high photoluminescence and electroluminescent quantum efficiency . These polymers show potential as hole-transporting materials for OLEDs .
Analyse Biochimique
Biochemical Properties
It is known that this compound can be used to synthesize a series of organic compounds, such as coordination compounds, fluorescent dyes, and conductive polymers .
Molecular Mechanism
It is known that it can be used as a material for organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells , suggesting that it may interact with certain biomolecules in these systems.
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable at room temperature .
Méthodes De Préparation
The preparation of 2,7-Dibromo-9,9-diethylfluorene typically involves a two-step chemical synthesis process :
Synthesis of the precursor: Ethyl lithium reacts with fluorene to produce ethyl fluorene.
Formation of 2,7-Dibromo-9,9-diethylfluorene: The 2,7-dibromofluorene is further reacted with bromoethane to generate 2,7-Dibromo-9,9-diethylfluorene.
Analyse Des Réactions Chimiques
2,7-Dibromo-9,9-diethylfluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorenone derivatives or reduction to form dihydrofluorene derivatives.
Comparaison Avec Des Composés Similaires
2,7-Dibromo-9,9-diethylfluorene can be compared with other similar compounds such as:
2,7-Dibromofluorene: This compound lacks the diethyl groups present in 2,7-Dibromo-9,9-diethylfluorene, which can affect its solubility and reactivity.
9,9-Dioctyl-2,7-dibromofluorene: This compound has longer alkyl chains, which can influence its physical properties and applications in organic electronics.
The uniqueness of 2,7-Dibromo-9,9-diethylfluorene lies in its specific structure, which provides a balance between solubility and reactivity, making it suitable for various applications in organic synthesis and electronics .
Propriétés
IUPAC Name |
2,7-dibromo-9,9-diethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECWABMXAYFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393379 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197969-58-7 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


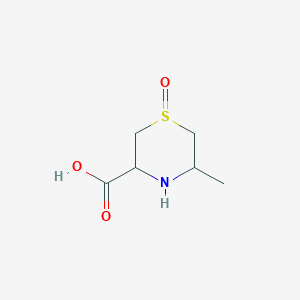
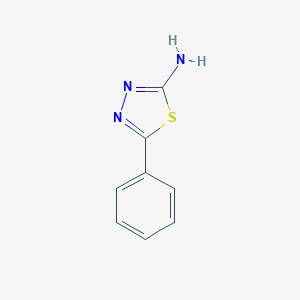
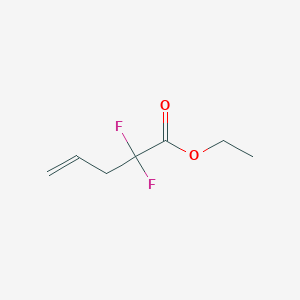

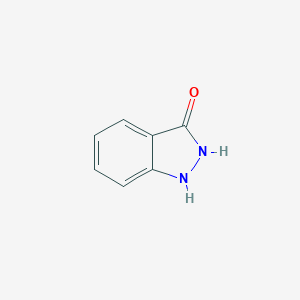
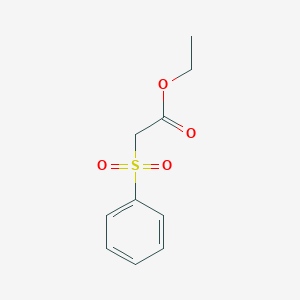
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B177103.png)

